9-Hexadecenoic acid (CAS: 373-49-9), commonly known as palmitoleic acid, is a 16-carbon monounsaturated fatty acid (MUFA) characterized by a single cis-double bond at the omega-7 position (16:1n-7). In industrial and laboratory procurement, it serves as a highly specific lipid standard, a specialized precursor for cold-process surfactants, and a critical structural component in liposomal formulations. Unlike more ubiquitous fatty acids, its specific chain length and unsaturation site confer distinct physicochemical properties, including a sub-zero melting point and specific biological signaling capabilities as an endogenous lipokine [1]. Buyers typically source this compound when standard omega-9 (oleic) or saturated (palmitic) fatty acids fail to meet stringent thermal, rheological, or metabolic assay requirements.
Attempting to substitute 9-hexadecenoic acid with the more commonly available oleic acid (18:1n-9) or its saturated analog palmitic acid (16:0) compromises both formulation stability and assay validity. Thermally, oleic acid solidifies at 16 °C and palmitic acid at 63 °C, making them unsuitable for cold-process manufacturing or low-temperature liquid formulations without energy-intensive heating steps[1]. Biologically, the substitution is even more detrimental; 9-hexadecenoic acid operates as a specific omega-7 lipokine that actively modulates adipocyte lipolysis and insulin sensitivity pathways. Equimolar applications of oleic or palmitic acid fail to trigger these specific metabolic responses, leading to false negatives in endocrinology and metabolic syndrome models [2].
The thermal behavior of fatty acids dictates their handling and formulation requirements. 9-Hexadecenoic acid exhibits a melting point of approximately -0.1 °C. In direct contrast, the saturated analog palmitic acid (16:0) melts at 63 °C, and the longer-chain MUFA oleic acid (18:1n-9) melts at 16 °C [1]. This drastic reduction in melting temperature ensures that 9-hexadecenoic acid remains fully liquid at standard refrigeration and cold-room temperatures.
| Evidence Dimension | Melting Point / Phase State |
| Target Compound Data | -0.1 °C (Liquid at standard ambient and cold-room temps) |
| Comparator Or Baseline | Palmitic acid (63 °C) and Oleic acid (16 °C) |
| Quantified Difference | 63.1 °C lower than palmitic acid; 16.1 °C lower than oleic acid |
| Conditions | Standard atmospheric pressure |
Procuring this compound eliminates the need for thermal jacketing or pre-melting steps in liquid formulation workflows, preventing thermal degradation of co-ingredients.
In the design of lipid vesicles and nanocarriers, the choice of fatty acid tail dictates membrane permeability. Incorporation of 9-hexadecenoic acid (16:1) into phospholipids introduces a structural kink that drastically lowers the phase transition temperature of the lipid bilayer. Compared to the rigid gel phase formed by palmitic acid (16:0) chains, the 16:1n-7 structure creates a highly fluid liquid-crystalline phase at physiological temperatures, which significantly increases the membrane's permeability to hydrophobic drug payloads [1].
| Evidence Dimension | Lipid Bilayer Phase and Permeability |
| Target Compound Data | High fluidity; liquid-crystalline phase at physiological temps |
| Comparator Or Baseline | Palmitic acid (16:0) forms tightly packed, low-permeability gel phases |
| Quantified Difference | Significant increase in hydrophobic drug permeability and lower phase transition temperature |
| Conditions | Phospholipid vesicle (liposome) formulation assays |
It is a critical structural component for buyers formulating nanocarriers where controlled membrane fluidity and enhanced hydrophobic drug release are required.
9-Hexadecenoic acid acts as a specific endogenous lipokine. In differentiated 3T3-L1 adipocyte models, a 24-hour treatment with 9-hexadecenoic acid significantly increases basal and isoproterenol-stimulated lipolysis, while upregulating adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) expression. Equimolar treatments with palmitic acid (16:0) or oleic acid (18:1n-9) completely fail to induce this lipolysis activation, proving that the omega-7 double bond is structurally mandatory for this signaling pathway [1].
| Evidence Dimension | Adipocyte Lipolysis Activation |
| Target Compound Data | Significant increase in basal lipolysis and ATGL/HSL expression |
| Comparator Or Baseline | Palmitic acid (16:0) and Oleic acid (18:1n-9) show no significant lipokine response |
| Quantified Difference | Exclusive activation of the lipokine signaling pathway by 16:1n-7 |
| Conditions | 24-hour treatment in differentiated 3T3-L1 adipocytes |
Validates the absolute necessity of procuring the exact omega-7 standard for metabolic assays, as the cheaper omega-9 (oleic) cannot act as a functional substitute.
Due to its ability to lower phase transition temperatures and increase membrane fluidity compared to saturated analogs, 9-hexadecenoic acid is a highly effective precursor for synthesizing custom phospholipids used in highly permeable nanocarriers for hydrophobic drug delivery [1].
Its sub-zero melting point (-0.1 °C) makes it an ideal raw material for synthesizing quaternary ammonium gemini surfactants and cosmetic esters in cold-process workflows, eliminating the thermal degradation risks associated with melting solid fatty acids like palmitic acid[1].
As a verified omega-7 lipokine, pure 9-hexadecenoic acid is an indispensable standard for researchers studying adipocyte lipolysis, insulin sensitivity, and hepatic steatosis, where substitution with oleic acid would yield inaccurate metabolic signaling data [2].
Irritant